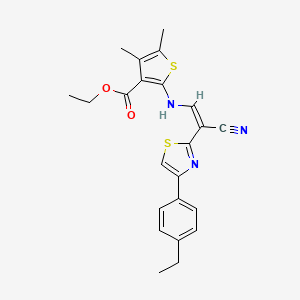

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate

Description

The compound (Z)-ethyl 2-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a thiophene-carboxylate derivative with a complex heterocyclic architecture. Its structure includes a central thiophene ring substituted with methyl groups at positions 4 and 5, an ethyl ester at position 3, and a conjugated vinyl-amino-cyano-thiazolylphenyl moiety.

This compound shares structural motifs common in agrochemical and pharmaceutical agents, particularly thiazole and thiophene derivatives known for their pesticidal, antifungal, or anticancer properties.

Properties

IUPAC Name |

ethyl 2-[[(Z)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S2/c1-5-16-7-9-17(10-8-16)19-13-29-21(26-19)18(11-24)12-25-22-20(23(27)28-6-2)14(3)15(4)30-22/h7-10,12-13,25H,5-6H2,1-4H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYRMDGRNDIIET-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C(=C(S3)C)C)C(=O)OCC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C(=C(S3)C)C)C(=O)OCC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its unique structural features, including a thiazole ring, a cyano group, and a thiophene ring. These structural components suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

- Cyano Group : Often involved in biological interactions due to its electrophilic nature.

- Thiophene Ring : Associated with various pharmacological effects, including antiarrhythmic and antilipolytic activities.

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.

- Signal Transduction Pathways : Potential involvement in pathways linked to inflammation and cellular signaling due to the presence of functional groups conducive to such interactions.

Antimicrobial Activity

Research indicates that thiophene derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A comparative study demonstrated that thiazole-containing compounds possess broad-spectrum antimicrobial activity, suggesting a potential application for this compound in treating infections .

Anti-inflammatory Effects

Thiophene derivatives are also known for their anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests that this compound could be a candidate for further research in inflammatory diseases .

Anticancer Potential

The structural features of this compound indicate potential anticancer activity. Thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that the compound may interact with cancer cell signaling pathways, leading to cell cycle arrest and apoptosis .

Case Studies

-

Antimicrobial Efficacy Study : A study evaluating the antimicrobial properties of related thiazole compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring could enhance antibacterial activity.

Compound Bacterial Strain Inhibition Zone (mm) A S. aureus 15 B E. coli 12 C P. aeruginosa 10 - Anti-inflammatory Research : In a model of induced inflammation, thiophene derivatives demonstrated a reduction in inflammatory markers by up to 50%. This suggests that this compound may have therapeutic potential in managing inflammatory conditions .

- Anticancer Activity Assessment : A series of thiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A closely related analog, (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate (CAS 578698-31-4), differs only in the substituents on the phenyl ring attached to the thiazole group. The target compound features a 4-ethylphenyl group, while the analog has a 2,4-dimethylphenyl substitution.

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Steric and Electronic Effects : The ethyl group in the target compound introduces greater steric bulk and electron-donating capacity compared to the methyl groups in the analog. This may alter binding affinity in biological systems or solubility in formulation matrices.

- Molecular Weight : The target compound’s higher molecular weight (~451.6 vs. 437.6 g/mol) could influence pharmacokinetic properties, such as membrane permeability or metabolic stability.

Functional Group Variations in Related Compounds

lists structurally distinct pesticides (e.g., etaconazole, propiconazole), which share triazole or dioxolane moieties but lack the thiophene-carboxylate backbone.

Q & A

Q. What is the established synthetic route for preparing (Z)-ethyl 2-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate?

The compound is synthesized via a Knoevenagel condensation reaction. Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (10 mmol) reacts with substituted benzaldehydes (11 mmol) in toluene, catalyzed by piperidine (0.35 mL) and acetic acid (1.3 mL), under reflux for 5–6 hours. The product precipitates upon cooling and is purified via recrystallization (ethanol or alcohol solvents), yielding 72–94% . Reaction progress is monitored by thin-layer chromatography (TLC).

Q. How is the stereochemistry and structural integrity of this compound validated post-synthesis?

Structural confirmation employs:

- IR spectroscopy : Identifies cyano (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.

- ¹H NMR : Confirms Z-configuration via coupling constants (vinyl protons) and substituent integration (e.g., ethyl, methyl groups).

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What methodologies are used for initial bioactivity screening (e.g., antioxidant/anti-inflammatory)?

- In vitro antioxidant activity : Assessed via DPPH radical scavenging assay, comparing IC₅₀ values against ascorbic acid.

- In vivo anti-inflammatory activity : Evaluated using carrageenan-induced rat paw edema models, measuring inhibition of inflammation (%) over 3–6 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Solvent variation : Test polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Catalyst screening : Replace piperidine with DBU or L-proline to modulate Z/E selectivity.

- Temperature control : Lower reflux temperatures (e.g., 80°C vs. 110°C) may reduce side reactions. Monitor intermediates via HPLC or in situ IR .

Q. How should researchers address contradictions in bioactivity data across studies?

- Dose-response studies : Establish concentration-dependent activity curves to validate efficacy thresholds.

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the benzaldehyde moiety) on activity.

- Statistical validation : Use ANOVA or multivariate analysis to isolate confounding variables (e.g., solvent residues in crystallized products) .

Q. What strategies are recommended for structure-activity relationship (SAR) analysis?

- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups on the phenyl ring to assess electronic effects.

- Molecular docking : Use AutoDock Vina to predict binding affinities with targets like COX-2 or NF-κB. Prioritize compounds with low binding energies (<-8 kcal/mol) for in vitro testing .

Q. How can in silico studies enhance the understanding of this compound’s mechanism?

- Pharmacophore modeling : Identify critical functional groups (e.g., cyano, thiophene carboxylate) for target interaction.

- ADMET prediction : Use SwissADME to evaluate bioavailability, CYP450 interactions, and blood-brain barrier permeability. Adjust substituents to improve pharmacokinetics .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.